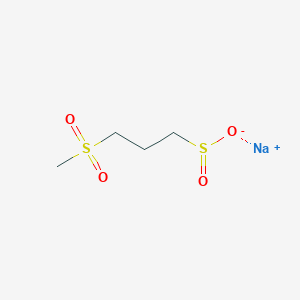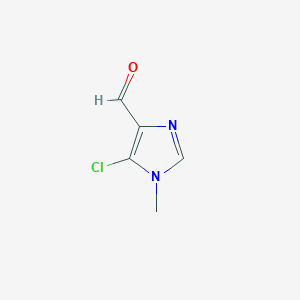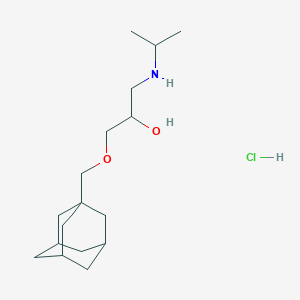![molecular formula C10H9N3O2 B2399603 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1554235-52-7](/img/structure/B2399603.png)
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound with the molecular formula C10H9N3O2 . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines, which have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, can be achieved through various pathways. One method involves the use of a dimethylamino leaving group to control the regioselectivity of the reaction . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropyl group attached to a pyrazolo[1,5-a]pyrimidine core, with a carboxylic acid functional group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.20 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 67.5 Ų and a complexity of 280 .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been the subject of various chemical studies focused on their reactivity and potential synthesis routes. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[l,5-a]pyrimidines and 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines has been explored. These compounds were prepared through condensations of 3-aminopyrazole analogs with ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate. Various transformations and reactions, such as catalytic hydrogenation and cyclization, were investigated for these derivatives (Kurihara et al., 1981).
Regioselective Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides was explored through a regioselective approach. This involved using intermediates like methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and treating them with reagents like POCl3 to produce highly reactive derivatives. These derivatives were further reacted with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to yield various substituted products (Drev et al., 2014).
Structural Analysis and Corrections
In another study, the nature of the condensation product of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate was reinvestigated. The structure of the final product was determined and confirmed by 13C NMR spectroscopy, providing valuable insights into the chemistry of these compounds (Chimichi et al., 1993).
Potential Applications in Drug Synthesis
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential applications in drug synthesis. The reactivity of specific pyrazolo[1,5-a]pyrimidine derivatives was explored, and their potential as benzodiazepine receptor ligands was assessed. This study exemplifies the potential pharmaceutical applications of these compounds (Bruni et al., 1994).
Multicomponent Reactions and Synthesis
The study of multicomponent reactions involving aminoazoles and arylpyruvic acids highlights the diversity of chemical reactions and pathways that pyrazolo[1,5-a]pyrimidine derivatives can undergo. This research can contribute to developing new synthetic methods for these compounds (Sakhno et al., 2008).
Propiedades
IUPAC Name |
6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYABZJXQSXJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)





![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)


![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)


